2-(4-Bromophenyl)-5-propyloxan-2-ol
Description
2-(4-Bromophenyl)-5-propyloxan-2-ol is a brominated aromatic compound featuring a hydroxyl group and a tetrahydropyran (oxan) ring substituted with a propyl chain. The bromine atom at the para position of the phenyl ring contributes to its distinctive electronic and steric properties, influencing reactivity, solubility, and biological interactions . This compound’s structural complexity, combining a halogenated aromatic system with a cyclic ether, makes it a subject of interest in medicinal chemistry and materials science.
Properties
CAS No. |
911142-61-5 |
|---|---|
Molecular Formula |
C14H19BrO2 |
Molecular Weight |
299.20 g/mol |
IUPAC Name |
2-(4-bromophenyl)-5-propyloxan-2-ol |
InChI |
InChI=1S/C14H19BrO2/c1-2-3-11-8-9-14(16,17-10-11)12-4-6-13(15)7-5-12/h4-7,11,16H,2-3,8-10H2,1H3 |
InChI Key |
ZJQVEUBISAVSID-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(OC1)(C2=CC=C(C=C2)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-5-propyloxan-2-ol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs boron reagents and palladium catalysts under mild conditions . Another method involves the treatment of phenylacetic acid with bromine and mercuric oxide, followed by fractional crystallization to isolate the desired isomer .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and environmental impact. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-5-propyloxan-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2-(4-Bromophenyl)-5-propyloxan-2-ol has several scientific research applications, including:
Mechanism of Action
The mechanism by which 2-(4-Bromophenyl)-5-propyloxan-2-ol exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may result from the inhibition of bacterial lipid biosynthesis, while its anticancer activity may involve the disruption of cellular signaling pathways .
Comparison with Similar Compounds
Key Insights :
- Bromine vs. Chlorine/Fluorine : Bromine’s larger atomic radius and polarizability enhance van der Waals interactions, increasing boiling points and lipophilicity compared to Cl/F analogs .
- Oxan Ring Impact: The tetrahydropyran ring in the target compound may improve metabolic stability compared to linear propanol derivatives, as cyclic ethers often resist oxidative degradation .
Heterocyclic Bromophenyl Analogs
Compounds with brominated aryl groups and heterocycles exhibit varied bioactivity:
Key Insights :
- Oxadiazole vs. Oxan : Oxadiazole derivatives (e.g., ) show strong anti-inflammatory activity, likely due to hydrogen bonding with target enzymes. The oxan ring’s conformational rigidity may limit similar interactions but improve pharmacokinetics .
- Thiazole Derivatives : Bromophenyl-thiazole compounds (e.g., ) demonstrate antimicrobial effects, suggesting the target compound’s bromine could synergize with the oxan ring for niche applications .
Key Insights :
- Para-Bromine Advantage : Para-substituted bromophenyl groups (as in the target compound) often improve binding to hydrophobic enzyme pockets compared to ortho/meta positions .
- Dual Halogenation : Compounds with multiple halogens (e.g., Br + F in ) show amplified bioactivity, suggesting opportunities for further derivatization of the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
